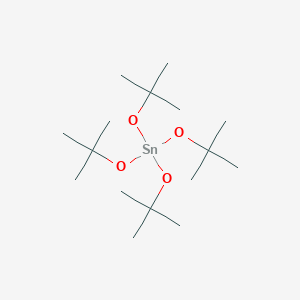
Tin(IV) tert-butoxide
Vue d'ensemble
Description
Tin(IV) tert-butoxide is a sol-gel precursor used to fabricate thin films for battery applications . It has the molecular formula C16H36O4Sn , and its average mass is 411.165 Da .
Synthesis Analysis
Tin(IV) tert-butoxide is a precursor for Sn-Al oxy alkoxide which may be heat-treated resulting in a zerovalent metal film . Ester elimination reactions lead to the rational synthesis of metal oxide materials . It’s also used in the synthesis of TiO2 particles .Molecular Structure Analysis
The linear formula of Tin(IV) tert-butoxide is Sn(OC(CH3)3)4 . Its molecular weight is 411.16 .Chemical Reactions Analysis
Tin(IV) tert-butoxide is a precursor for OMCVD . It’s also a precursor for Sn-Al oxy alkoxide which may be heat-treated resulting in a zerovalent metal film . Ester elimination reactions lead to the rational synthesis of metal oxide materials .Physical And Chemical Properties Analysis
Tin(IV) tert-butoxide is a low-melting solid . It has a melting point of 45°C and a boiling point of 65°C at 0.3mm . Its density is 1.06 .Applications De Recherche Scientifique
Synthesis of Indium Tin Oxide Nanocrystals : Tin(IV) tert-butoxide is used in the nonaqueous synthesis of indium tin oxide nanoparticles, which are known for their electrical conductivity. This conductivity is influenced by the tin oxide concentration in the nanoparticles (Ba et al., 2006).
Preparation of Catalytically Active SnO2 Powders : Tin(IV) tert-butoxide serves as a precursor for preparing catalytically active SnO2 powders. These powders exhibit significant differences in textural characteristics and catalytic properties, especially in the total oxidation of ethyl acetate (Dimitrov et al., 2010).
Formation of Alkali Penta-tert-butoxystannates : The reaction of potassium, rubidium, and caesium tert-butoxide with tin tetra-tert-butoxide in toluene forms compounds with interesting structures and solubility properties (Veith & Reimers, 1990).
Ring-Opening Polymerization of Caprolactone : Tin(IV) tert-butoxide is used as an initiator in the bulk ring-opening polymerization of ε-caprolactone, showing significant effectiveness in polymer conversion (Meelua et al., 2012).
Template-Free Fabrication of SnO2 Membranes : A sol-gel condensation process involving tin(IV) tert-butoxide leads to the formation of meso/macroporous SnO2 membranes, demonstrating control over pore size (Ozawa et al., 2013).
Epoxy Peroxide Formation : Tin(IV) tert-butoxide, when reacted with tert-butyl hydroperoxide and tin(IV) chloride, results in the formation of epoxy alkyl peroxides with high diastereoselection (Marson et al., 2001).
Synthesis of Porous Tin-Rich Indium Tin Oxide : Tin(IV) tert-butoxide is used in the synthesis of tin-rich mesoporous indium tin oxide, which is useful in bioelectronic devices due to its electrical conductivity and transparency (Aksu et al., 2011).
Polymerization of Styrene Oxide : Tin(IV) tert-butoxide is used as a catalyst in the polymerization of styrene oxide, resulting in the synthesis of polystyrene oxide with varying molecular weights (Kayan, 2015).
Safety And Hazards
Orientations Futures
Tin(IV) tert-butoxide is a user-friendly precatalyst for the direct synthesis of dimethyl carbonate from CO2 and MeOH . It’s also used as a precursor for atomic layer deposition of alkali metal containing thin films . These applications show the potential of Tin(IV) tert-butoxide in sustainable energy materials and green functional devices .
Propriétés
IUPAC Name |
tetrakis[(2-methylpropan-2-yl)oxy]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9O.Sn/c4*1-4(2,3)5;/h4*1-3H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXGKVOYAKRLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[Sn](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tin(IV) tert-butoxide | |
CAS RN |
36809-75-3 | |
| Record name | Tin(IV) tert-butoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)
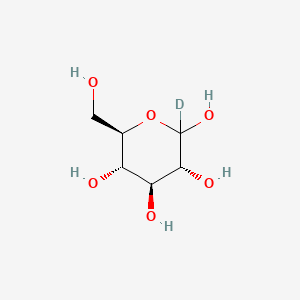

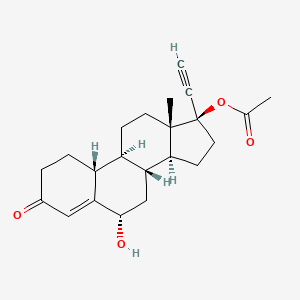
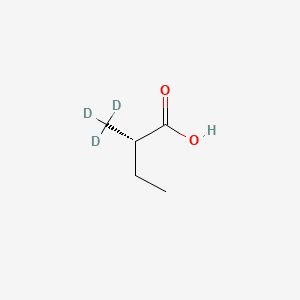
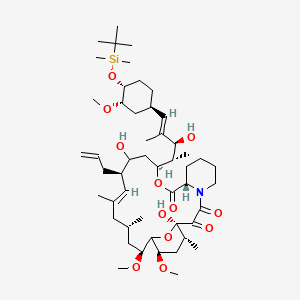
![Ethyl 3-[4-(benzyloxy)phenyl]acrylate](/img/structure/B1146285.png)